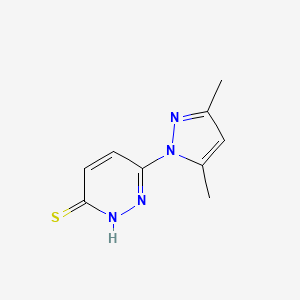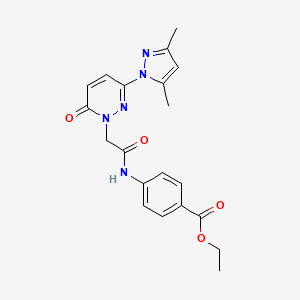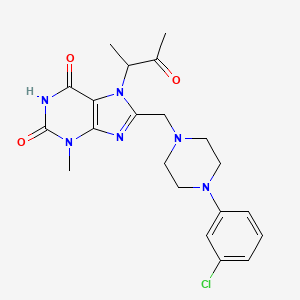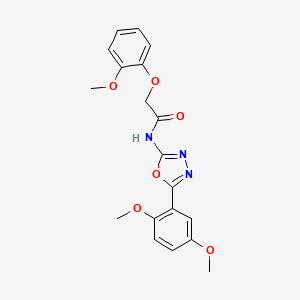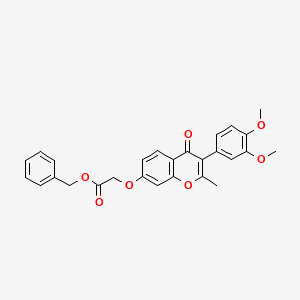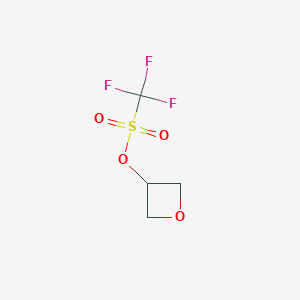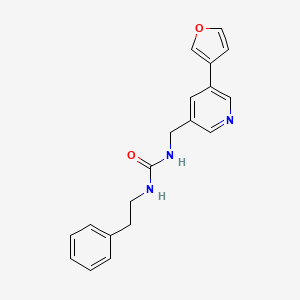
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of polysubstituted furans, which are important intermediates for the synthesis of oxygenated natural products, has been reported . A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Chemical Reactions Analysis
The synthesis of polysubstituted furans involves a series of simultaneous multi bond-forming reactions which enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials . This leads to the target products by one-pot operation .Scientific Research Applications
Antidepressant Synthesis
This compound has been implicated in the synthesis of antidepressant molecules. Metal-catalyzed reactions are crucial in the development of key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). The role of transition metals as catalysts in these syntheses is a significant area of research, potentially leading to novel antidepressants with rapid onset and fewer side effects .
Crystallography and Material Science
In material science, particularly in crystallography, the compound’s derivatives are used to analyze crystal structures and perform Hirshfeld surface analysis. These studies are essential for understanding molecular interactions and designing materials with specific properties .
Pharmaceutical Applications
The compound’s framework is utilized in pharmaceuticals to create diverse bioactive molecules. For instance, it’s used in the construction of pyrazole-based chalcones, which have shown promise in various therapeutic areas, including antibacterial, antifungal, and antiviral applications .
Enzyme Inhibition
Derivatives of this compound are explored for their potential as enzyme inhibitors. This is particularly relevant in the development of cancer treatments, where inhibiting specific enzymes like CDK2 can prevent the proliferation of tumor cells .
Anti-Tubercular Agents
The compound’s structure is instrumental in designing anti-tubercular agents. Novel derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing significant potential as first-line drugs in TB therapy .
Supramolecular Chemistry
In supramolecular chemistry, the compound is involved in the formation of complex structures through non-covalent interactions. This has implications in the development of new materials and drug delivery systems .
properties
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-8-6-15-4-2-1-3-5-15)22-12-16-10-18(13-20-11-16)17-7-9-24-14-17/h1-5,7,9-11,13-14H,6,8,12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKWZWVTPZPNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2864499.png)
![2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2864500.png)
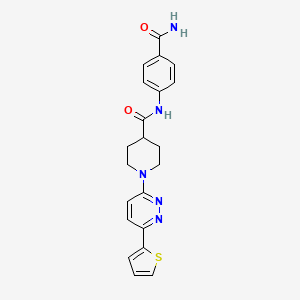
![4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2864503.png)

![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2864505.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864506.png)
![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2864507.png)
